2-Hydroxybenzoic acid;2-(2-hydroxypropoxy)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxybenzoic acid;2-(2-hydroxypropoxy)propan-1-ol is a chemical compound that combines the properties of 2-hydroxybenzoic acid and 2-(2-hydroxypropoxy)propan-1-ol. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. It is characterized by its unique molecular structure, which imparts specific chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxybenzoic acid typically involves the alkaline hydrolysis of esters, followed by neutralization with a strong acid to form the carboxylic acid . For 2-(2-hydroxypropoxy)propan-1-ol, the preparation involves the hydrolysis of 1,2-epoxy propane under elevated temperature and pressure . The combination of these two compounds can be achieved through esterification or other suitable chemical reactions.
Industrial Production Methods
Industrial production of 2-hydroxybenzoic acid involves high temperature and pressure reactions using the phenol sodium salt and carbon dioxide . The production of 2-(2-hydroxypropoxy)propan-1-ol is achieved through the hydrolysis of 1,2-epoxy propane, followed by separation and purification processes .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxybenzoic acid;2-(2-hydroxypropoxy)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: Reduction reactions can convert the compound into simpler alcohols and hydrocarbons.
Substitution: The hydroxyl groups in the compound can undergo substitution reactions with halogens or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound.
Scientific Research Applications
2-Hydroxybenzoic acid;2-(2-hydroxypropoxy)propan-1-ol has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Mechanism of Action
The mechanism of action of 2-hydroxybenzoic acid;2-(2-hydroxypropoxy)propan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with biological molecules, affecting their structure and function. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Salicylic acid: Known for its anti-inflammatory and analgesic properties.
p-Hydroxybenzoic acid: Used as a preservative in cosmetics and pharmaceuticals.
Protocatechuic acid: Exhibits antioxidant and antimicrobial activities.
Uniqueness
2-Hydroxybenzoic acid;2-(2-hydroxypropoxy)propan-1-ol is unique due to its combined properties of 2-hydroxybenzoic acid and 2-(2-hydroxypropoxy)propan-1-ol, making it versatile for various applications. Its dual functionality allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities.
Properties
CAS No. |
59599-53-0 |
---|---|
Molecular Formula |
C13H20O6 |
Molecular Weight |
272.29 g/mol |
IUPAC Name |
2-hydroxybenzoic acid;2-(2-hydroxypropoxy)propan-1-ol |
InChI |
InChI=1S/C7H6O3.C6H14O3/c8-6-4-2-1-3-5(6)7(9)10;1-5(8)4-9-6(2)3-7/h1-4,8H,(H,9,10);5-8H,3-4H2,1-2H3 |
InChI Key |
LABCWKLLHYSGJX-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)OCC(C)O.C1=CC=C(C(=C1)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.